molecular formula C12H24CaO6 B14806517 Calcium,2-hydroxy-4-methylpentanoate

Calcium,2-hydroxy-4-methylpentanoate

Cat. No.: B14806517
M. Wt: 304.39 g/mol
InChI Key: WGUCENSHTWPKQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium,2-hydroxy-4-methylpentanoate typically involves the reaction of 2-hydroxy-4-methylpentanoic acid with calcium hydroxide. The process includes the following steps:

  • Dissolving 2-hydroxy-4-methylpentanoic acid in water.
  • Adding calcium hydroxide to the solution.
  • Stirring the mixture until the reaction is complete.
  • Filtering the resulting solution to remove any unreacted calcium hydroxide.
  • Evaporating the solvent to obtain the calcium salt .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Calcium,2-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium,2-hydroxy-4-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium,2-hydroxy-4-methylpentanoate involves its interaction with various molecular targets and pathways. The compound acts as a calcium ion donor, which is essential for various physiological processes. It plays a crucial role in signal transduction pathways, muscle contraction, and bone mineralization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium,2-hydroxy-4-methylpentanoate is unique due to its specific structure and the presence of both calcium and 2-hydroxy-4-methylpentanoic acid. This combination provides distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C12H24CaO6

Molecular Weight

304.39 g/mol

InChI

InChI=1S/2C6H12O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);

InChI Key

WGUCENSHTWPKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)O.CC(C)CC(C(=O)O)O.[Ca]

Origin of Product

United States

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